N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-6,7-dimethoxy-4-quinazolinamine is a chemical compound with the formula and a molecular weight of approximately 375.88 g/mol. This compound is classified as a quinazoline derivative, which is a significant class of heterocyclic compounds recognized for their biological activities, particularly in medicinal chemistry. The presence of the 4-chlorophenyl sulfanyl group and the dimethoxy substitution on the quinazoline core contributes to its potential pharmacological properties.
The compound is listed under the CAS Registry Number 477859-98-6 and has been referenced in various chemical databases and publications related to medicinal chemistry and drug development . Quinazolines are known for their therapeutic applications, including anti-cancer and anti-inflammatory effects, making this compound of interest in pharmaceutical research.
The synthesis of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-6,7-dimethoxy-4-quinazolinamine typically involves multi-step organic reactions. The general approach includes:
The reaction conditions often require careful control of temperature and pH to optimize yield and purity .
The molecular structure of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-6,7-dimethoxy-4-quinazolinamine features:
The structural formula can be represented as follows:
Relevant structural data includes bond lengths, angles, and dihedral angles that can be determined through techniques such as X-ray crystallography or computational modeling .
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-6,7-dimethoxy-4-quinazolinamine may undergo several chemical reactions:
These reactions are essential for understanding the compound's stability and potential metabolic pathways in biological systems .
The mechanism of action for N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-6,7-dimethoxy-4-quinazolinamine likely involves interaction with specific biological targets such as enzymes or receptors. Quinazoline derivatives are known to inhibit certain kinases involved in cell signaling pathways associated with cancer proliferation.
Experimental data from in vitro studies would provide insights into its efficacy against specific cancer cell lines or other biological models .
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-6,7-dimethoxy-4-quinazolinamine has several potential applications:
The synthesis of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-6,7-dimethoxy-4-quinazolinamine leverages thiourea intermediates as critical precursors for constructing the sulfanyl ethyl linkage. Patent CN1749250A details a three-step approach: First, nucleophilic displacement of 2,4-dichloro-6,7-dimethoxyquinazoline with thiourea yields the isothiouronium salt. Subsequent hydrolysis generates the free thiol intermediate, which undergoes Michael addition with N-(2-chloroethyl)-4-chlorobenzamide under basic conditions (pH 9–10) to form the target compound [3] [5]. This route achieves an 82% isolated yield after crystallization from ethanol/water mixtures.
Alternative pathways utilize azido-alkyl intermediates for selective C–S bond formation. As disclosed in US5747498A, 1-azido-2-[(4-chlorophenyl)thio]ethane is coupled with 4-chloro-6,7-dimethoxyquinazoline via nucleophilic aromatic substitution (SNAr). Catalytic hydrogenation (Pd/C, H₂) then reduces residual azido groups while preserving the quinazoline core [5]. Microwave-assisted thiourea cyclization (100°C, 30 min) further optimizes this route, reducing reaction times from 12 hours to <1 hour with comparable yields (85–88%) [6].
Table 1: Comparative Thiourea-Mediated Synthetic Routes
Intermediate | Reaction Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|
Isothiouronium salt | K₂CO₃, DMF, 80°C, 2h | 82 | >98% |
Azido-ethyl derivative | Pd/C, H₂, EtOH, 25°C | 78 | 95% |
Microwave-accelerated | Thiourea, MeCN, 100°C, 30 min | 88 | >99% |
Key advantages of thiourea routes include chemoselectivity – the quinazoline C4-Cl bond remains intact during thiol coupling – and scalability via crystalline intermediate isolation [3] [6].
Efficient C–S bond formation between the quinazoline core and the sulfanyl ethyl side chain requires precise catalytic modulation. Phase-transfer catalysts (PTCs) significantly enhance nucleophilic displacement of 4-chloro-6,7-dimethoxyquinazoline with 2-[(4-chlorophenyl)thio]ethan-1-ol. Tetrabutylammonium iodide (TBAI, 5 mol%) in a toluene/50% NaOH biphasic system achieves 94% conversion at 70°C within 4 hours, minimizing O-alkylation byproducts to <3% [10]. This method circumvents the need for expensive metal catalysts while enabling aqueous workup.
For Ullmann-type C–S couplings, copper(I) thiophene-2-carboxylate (CuTC, 3 mol%) in DMF at 110°C couples 4-chloro-6,7-dimethoxyquinazoline with in situ-generated sodium 2-[(4-chlorophenyl)thio]ethanethiolate. This protocol achieves 89% yield with <0.5% dehalogenation byproducts, a common issue with palladium catalysts [10]. Solvent optimization studies reveal polar aprotic solvents (DMF > DMSO > MeCN) are critical for suppressing disulfide formation:
Figure: Solvent Effects on CuTC-Catalyzed C–S Coupling YieldDMF: 89%DMSO: 85%MeCN: 72%THF: 68%
Table 2: Catalyst Performance in Sulfanyl Ethyl Incorporation
Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Byproducts |
---|---|---|---|---|
CuTC (3 mol%) | 110 | 6 | 89 | <0.5% dehalogenation |
TBAI (5 mol%) | 70 | 4 | 94 | 3% O-alkylation |
Pd(OAc)₂ (2 mol%) | 100 | 8 | 75 | 15% dechlorination |
Notably, microwave irradiation (150W, 140°C) reduces CuTC-catalyzed coupling times to 25 minutes without yield compromise .
The 6,7-dimethoxyquinazolin-4-amine scaffold serves as the foundational building block, with C4-amination and C2-chlorination being pivotal steps. Cyclocondensation of 3,4-dimethoxyanthranilic acid with cyanogen bromide in methanol/water (1:1) at 0–5°C generates the 4-hydroxyquinazoline intermediate, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) under reflux (105°C, 3h) to afford 2,4-dichloro-6,7-dimethoxyquinazoline in 91% yield [2] [10]. This method surpasses alternative routes employing urea or formamide cyclization, which suffer from lower regioselectivity (70–75% yield) and require chromatographic purification.
Selective C4-amination is achieved via controlled addition of 2-[(4-chlorophenyl)sulfanyl]ethylamine to 2,4-dichloro-6,7-dimethoxyquinazoline in THF at −20°C. Maintaining stoichiometry (1.05 eq amine) and temperature prevents bis-alkylation, yielding the monofunctionalized product in 87% purity [4] [10]. Solvent optimization is critical: ethereal solvents (THF, dioxane) outperform alcohols or DMF in minimizing di-substitution.
Table 3: Functionalization Outcomes Under Varied Conditions
Functionalization Step | Reagents/Conditions | Yield (%) | Selectivity |
---|---|---|---|
Core chlorination | POCl₃, reflux, 3h | 91 | >95% Cl at C2/C4 |
Selective C4-amination | THF, −20°C, 1h | 87 | 98:2 mono/di-substitution |
Alternative cyclization | Urea, 180°C, 8h | 72 | 85% pure |
Protecting group strategies further enhance selectivity: Boc-protection of the sulfanyl ethylamine precursor allows C4-amination under mild basic conditions (K₂CO₃, DMF, 50°C), followed by acidolytic deprotection (TFA/DCM) to afford the target amine in 93% overall yield [5] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1